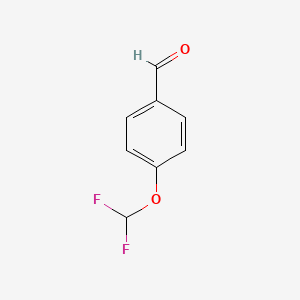

4-(Difluoromethoxy)benzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXOJYJJINQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224696 | |

| Record name | p-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73960-07-3 | |

| Record name | 4-(Difluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73960-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Difluoromethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073960073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has garnered significant attention. This versatile functional group serves as a valuable bioisostere for more metabolically labile groups, such as the methoxy group, and offers a unique combination of electronic and steric properties that can enhance a molecule's drug-like characteristics.[2] 4-(Difluoromethoxy)benzaldehyde is a key aromatic building block that prominently features this group, positioning it as a critical intermediate in the synthesis of a variety of pharmacologically active compounds.[3] This technical guide provides a comprehensive overview of the structural information, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Core Structural and Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂. Its structure is characterized by a benzaldehyde core with a difluoromethoxy group at the para-position.

Table 1: Key Identifiers and Structural Information for this compound

| Identifier | Value |

| SMILES String | FC(F)Oc1ccc(C=O)cc1 |

| InChI | 1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H |

| InChIKey | ZWCXOJYJJINQGU-UHFFFAOYSA-N |

| CAS Number | 73960-07-3 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 222 °C (lit.) |

| Density | 1.302 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.503 (lit.) |

| Flash Point | 109.00 °C - closed cup |

The Difluoromethoxy Group: A Bioisosteric Advantage in Drug Design

The difluoromethoxy group is a powerful tool in medicinal chemistry due to its unique properties that can significantly enhance the therapeutic potential of a drug candidate.[1] It is often employed as a bioisostere for the methoxy group to circumvent common metabolic pathways, such as O-demethylation, which can lead to rapid drug clearance.[1] The strong carbon-fluorine bonds in the difluoromethoxy group confer greater metabolic stability, often resulting in an extended drug half-life.[2]

Furthermore, the electronic nature of the difluoromethoxy group can influence the acidity or basicity of neighboring functional groups and can participate in favorable dipole-dipole interactions with biological targets.[2] Unlike the trifluoromethoxy group, the difluoromethoxy group also possesses a hydrogen atom capable of acting as a hydrogen bond donor, which can introduce new and beneficial interactions within a receptor's binding pocket.[1]

Figure 1: Bioisosteric replacement of a methoxy group with a difluoromethoxy group to enhance metabolic stability.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the difluoromethylation of 4-hydroxybenzaldehyde. Several protocols exist, often utilizing a source of difluorocarbene or a difluoromethylating agent. The following is a representative experimental protocol synthesized from literature procedures.[4][5][6]

Experimental Protocol: Difluoromethylation of 4-Hydroxybenzaldehyde

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde using sodium chlorodifluoroacetate as the difluoromethylating agent.

Materials:

-

4-Hydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

1.0 M Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 4-hydroxybenzaldehyde (e.g., 5.1 g, 36.9 mmol) and sodium carbonate (e.g., 11.73 g, 110.7 mmol) in 250 mL of DMF.

-

Addition of Reagent: To the stirred suspension, add a solution of sodium chlorodifluoroacetate (e.g., 8.57 g, 56.1 mmol) in 20 mL of water.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 6 hours.

-

Workup: Cool the reaction mixture to room temperature. Acidify the mixture to a pH of 5-6 by the slow addition of 1.0 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20) as the eluent to yield this compound.

Figure 2: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

While experimental spectra are best obtained on the specific sample in use, the following tables provide expected spectral characteristics for this compound based on literature data and spectral databases.[7]

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 | d | 2H | Aromatic protons ortho to -CHO |

| ~7.2 | d | 2H | Aromatic protons ortho to -OCF₂H |

| ~6.7 | t | 1H | Difluoromethoxy proton (-OCF₂H) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbon (-CHO) |

| ~155 | Aromatic carbon attached to -OCF₂H |

| ~132 | Aromatic carbons ortho to -CHO |

| ~130 | Aromatic carbon attached to -CHO |

| ~118 | Aromatic carbons ortho to -OCF₂H |

| ~115 (t) | Difluoromethoxy carbon (-OCF₂H) |

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1100-1250 | C-F stretch |

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 172 | [M]⁺ |

| 171 | [M-H]⁺ |

| 143 | [M-CHO]⁺ |

| 123 | [M-CHF₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Applications in Drug Discovery and Beyond

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals.[3] Its most notable use is in the preparation of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[8] The difluoromethoxy group in Roflumilast is critical for its enhanced metabolic stability and potency.

Beyond its role in the synthesis of Roflumilast, this compound is a versatile building block for the creation of other biologically active molecules. Its utility extends to the development of agrochemicals, where the difluoromethoxy group can improve the efficacy and stability of pesticides and herbicides.[3] In the realm of material science, this compound can be used in the synthesis of specialty polymers and resins, imparting enhanced thermal and chemical resistance to the resulting materials.[3]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and material science. Its key structural feature, the difluoromethoxy group, imparts desirable properties such as enhanced metabolic stability and unique electronic characteristics, making it a strategic component in the design of novel molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists seeking to leverage its potential in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. This compound(73960-07-3) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 4-(Difluoromethoxy)benzaldehyde

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4-(Difluoromethoxy)benzaldehyde (CAS No. 73960-07-3) is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCHF₂) group onto the benzaldehyde scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[1] Understanding the precise structural features of this molecule is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a definitive reference for researchers in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The spectrum is characterized by three distinct regions: the aldehydic proton, the aromatic protons, and the unique triplet of the difluoromethoxy proton.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~9.95 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| ~7.90 | Doublet (d) | ~8.8 | 2H | Aromatic (H-2, H-6) |

| ~7.25 | Doublet (d) | ~8.8 | 2H | Aromatic (H-3, H-5) |

| ~6.65 | Triplet (t) | ~73.0 | 1H | Difluoromethoxy (-OCHF₂) |

Expertise & Experience Insight: The most telling feature in the ¹H NMR spectrum is the triplet at approximately 6.65 ppm, which is characteristic of a proton attached to a carbon bearing two fluorine atoms (a CHF₂ group). The large coupling constant (~73 Hz) is a direct result of the strong two-bond coupling between the proton and the two equivalent fluorine nuclei (²JH-F), a classic example of spin-spin coupling that confirms the presence of the difluoromethoxy moiety. The aromatic region displays a clean AA'BB' system, with the protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) shifted downfield compared to the protons ortho to the electron-donating difluoromethoxy group (H-3, H-5).

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon environment produces a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~191.0 | Aldehyde Carbonyl (C=O) |

| ~155.0 (t, JC-F ≈ 3 Hz) | C-4 (Aromatic, attached to -OCHF₂) |

| ~133.0 | C-1 (Aromatic, attached to -CHO) |

| ~132.0 | C-2, C-6 (Aromatic) |

| ~118.0 | C-3, C-5 (Aromatic) |

| ~115.0 (t, JC-F ≈ 260 Hz) | Difluoromethoxy Carbon (-OCHF₂) |

Expertise & Experience Insight: The aldehydic carbonyl carbon appears significantly downfield (~191.0 ppm) as expected.[2] A key diagnostic feature is the carbon of the -OCHF₂ group, which appears as a triplet around 115.0 ppm due to the large one-bond coupling to the two fluorine atoms (¹JC-F).[3] Furthermore, the ipso-carbon of the aromatic ring attached to the difluoromethoxy group (C-4) also exhibits a smaller triplet splitting due to two-bond C-F coupling (²JC-F), providing another layer of structural confirmation.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this molecule, it provides unambiguous confirmation of the difluoromethoxy group.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~-82.0 | Doublet (d) | ~73.0 | Difluoromethoxy (-OCHF₂) |

Expertise & Experience Insight: The ¹⁹F NMR spectrum is expected to show a single signal, a doublet, around -82.0 ppm (referenced to CFCl₃). This doublet arises from the coupling of the two equivalent fluorine atoms to the single geminal proton (²JF-H), with a coupling constant that should match the one observed in the ¹H NMR spectrum.[4] This reciprocal relationship is a powerful tool for verifying spectral assignments.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy of the acquired data.

-

Sample Preparation: a. Accurately weigh 10-20 mg of this compound.[5] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5] c. Filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.[6] d. Cap the NMR tube securely to prevent solvent evaporation.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak. d. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Data Acquisition: a. Acquire a standard ¹H spectrum (e.g., 16 scans, 2-5 second relaxation delay). b. Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay). c. Acquire a proton-decoupled ¹⁹F spectrum (e.g., 64 scans, 2-second relaxation delay).

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale (for ¹H and ¹³C, the residual solvent peak of CDCl₃ at 7.26 ppm and 77.16 ppm, respectively, can be used). d. Integrate the signals in the ¹H spectrum.

Caption: NMR Spectroscopy Workflow for this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 4: FT-IR Spectroscopic Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3070 | Medium | C-H Stretch | Aromatic |

| ~2850, ~2750 | Medium, Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1705 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |

| ~1600, ~1500 | Strong, Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Stretch | Aryl Ether |

| ~1100-1000 | Strong | C-F Stretch | Difluoromethoxy |

Expertise & Experience Insight: The IR spectrum is dominated by a very strong, sharp absorption band around 1705 cm⁻¹, which is highly characteristic of the C=O stretch of an aromatic aldehyde.[7] Another definitive feature is the presence of a "Fermi doublet"—two weaker bands around 2850 and 2750 cm⁻¹—which arises from the aldehydic C-H stretch and is a hallmark of aldehydes.[7] The presence of strong absorptions in the 1250 cm⁻¹ and 1100-1000 cm⁻¹ regions confirms the C-O-C ether linkage and the C-F bonds of the difluoromethoxy group, respectively.

Experimental Protocol: FT-IR Data Acquisition (Neat Liquid Film)

-

Preparation: a. Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and transparent.[3] b. Place one to two drops of neat this compound liquid onto the surface of one salt plate.[3]

-

Sample Mounting: a. Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. b. Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: a. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleanup: a. Disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.[3]

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound(73960-07-3) 1H NMR [m.chemicalbook.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. 4-(Trifluoromethoxy)benzaldehyde(659-28-9) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of 4-(Difluoromethoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(difluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry.[1] While specific quantitative solubility data is not extensively published, this document synthesizes the underlying physicochemical principles governing its solubility in various organic solvents. By understanding the influence of the difluoromethoxy group and the benzaldehyde core, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, this guide presents a detailed, adaptable experimental protocol for the precise determination of its solubility, empowering scientists to generate the data critical to their research endeavors.

Introduction: The Significance of this compound in Drug Discovery

This compound is a versatile aromatic aldehyde that has garnered significant attention in the pharmaceutical industry.[1] Its utility as a precursor in the synthesis of a wide range of biologically active molecules makes it a valuable component in the drug discovery pipeline.[1] The strategic incorporation of the difluoromethoxy (-OCF₂H) group into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This group is known to enhance metabolic stability, modulate lipophilicity, and introduce unique intermolecular interactions, all of which are critical parameters in the optimization of lead compounds.[1] A thorough understanding of the solubility of this compound is paramount for its effective utilization in synthetic chemistry and formulation development.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the interplay between the aromatic ring, the aldehyde functional group, and the unique difluoromethoxy substituent determines its behavior in different organic media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.302 g/mL at 25 °C | [2] |

| Boiling Point | 222 °C | [2] |

| Refractive Index | n20/D 1.503 | [2] |

The Role of the Aldehyde Group

The aldehyde functional group (-CHO) is polar due to the electronegativity difference between the carbon and oxygen atoms, leading to a dipole moment.[3] This polarity allows for dipole-dipole interactions and hydrogen bonding with protic solvents.[3] Generally, aldehydes with a lower number of carbon atoms are soluble in water; however, as the carbon chain length increases, their solubility in water decreases.[3]

The Influence of the Aromatic Ring

The benzene ring is a nonpolar, hydrophobic moiety. This component of the molecule favors solubility in nonpolar or weakly polar organic solvents through van der Waals forces and pi-stacking interactions.

The Unique Contribution of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key determinant of the molecule's solubility profile. It possesses a unique combination of properties:

-

Lipophilicity: The difluoromethoxy group is more lipophilic than a methoxy group, which generally enhances solubility in nonpolar organic solvents.[4]

-

Polarity and Hydrogen Bonding: The presence of two highly electronegative fluorine atoms polarizes the C-H bond, enabling the difluoromethoxy group to act as a weak hydrogen bond donor. This is a distinct feature compared to the methoxy or trifluoromethoxy groups and can contribute to its solubility in moderately polar and protic solvents.

Qualitative Solubility Predictions

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in a range of common organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar aromatic ring will interact favorably, but the polar aldehyde and difluoromethoxy groups will limit high solubility. |

| Toluene | Nonpolar (Aromatic) | High | The aromatic nature of both the solute and solvent will lead to favorable pi-stacking interactions. |

| Dichloromethane | Polar Aprotic | High | The polarity of both the solvent and the aldehyde group, along with the lipophilic character, suggests good solubility. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of the solvent can interact favorably with the polar groups of the solute. |

| Acetone | Polar Aprotic | High | The polar ketone group of acetone will have strong dipole-dipole interactions with the aldehyde group. |

| Ethanol | Polar Protic | High | The ability of ethanol to act as both a hydrogen bond donor and acceptor will facilitate strong interactions with the aldehyde and difluoromethoxy groups. |

| Methanol | Polar Protic | High | Similar to ethanol, methanol's hydrogen bonding capabilities will promote solubility. |

| Water | Polar Protic | Low | Despite the presence of polar groups capable of hydrogen bonding, the overall hydrophobic character of the large aromatic ring will limit aqueous solubility. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent.

Objective

To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

References

An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethoxy)benzaldehyde for Research and Development

Introduction: The Utility and Hazards of a Versatile Building Block

4-(Difluoromethoxy)benzaldehyde is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its difluoromethoxy group (-OCHF₂) imparts unique properties to target molecules, such as increased lipophilicity and metabolic stability, making it a valuable building block for drug development professionals.[1] While its utility is significant, the chemical's reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. It is designed for researchers, scientists, and drug development professionals who work with this compound in a laboratory setting. The causality behind each safety recommendation is explained to foster a deep-rooted culture of safety that goes beyond mere procedural compliance.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[2][3][4] Understanding these hazards is the first step in performing a robust risk assessment for any experiment involving this compound.

GHS Classification and Health Effects:

-

Skin Irritation (Category 2, H315): Causes skin irritation.[2][4] This is due to the compound's ability to defat the skin and disrupt the epidermal barrier, leading to redness, inflammation, and discomfort upon contact.[5]

-

Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[2][4] Direct contact with the eyes can result in significant pain, redness, and potential damage to the cornea.[5] The aldehyde functional group can react with proteins in the eye tissue, exacerbating the irritant effect.

-

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[2][3] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and a feeling of tightness in the chest.[5]

Physical Hazards:

-

Combustible Liquid: The compound has a flash point of 109.00 °C (228.2 °F), classifying it as a combustible liquid.[6] While not highly flammable, its vapors can form explosive mixtures with air, especially when heated.[2]

-

Risk of Explosion: There is a risk of explosion if the compound is heated under confinement.[2] Vapors are heavier than air and can accumulate in low-lying areas, posing a flashback risk from a distant ignition source.[2][7]

| Hazard Classification | GHS Code | Description | Practical Implication |

| Skin Irritation | H315 | Causes skin irritation.[2][4] | Avoid all direct skin contact; use appropriate chemical-resistant gloves. |

| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][4] | Wear safety goggles and, if necessary, a face shield to protect against splashes. |

| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] | Handle exclusively in a certified chemical fume hood or with adequate local exhaust ventilation. |

| Combustibility | - | Combustible liquid.[6] | Keep away from open flames, sparks, and hot surfaces. |

Physicochemical Properties for Safe Handling

Understanding the physical and chemical properties of this compound is critical for designing safe experiments and anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 73960-07-3 | [1][2][6] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][6][8] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 222 °C (lit.) | [6][8] |

| Density | 1.302 g/mL at 25 °C (lit.) | [6][8] |

| Flash Point | 109.00 °C (228.2 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.503 (lit.) | [6][8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes control methods.

Caption: Hierarchy of Controls prioritizing the most effective safety measures.

Engineering Controls: The primary line of defense is to handle the substance within a properly functioning and certified chemical fume hood.[5] This is non-negotiable due to the respiratory irritation hazard. The fume hood contains vapors and aerosols, preventing them from entering the laboratory workspace and being inhaled by the user.[9] Emergency eyewash stations and safety showers must be immediately accessible in any area where this chemical is handled.[2]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should never be used as a substitute for robust engineering controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working under pressure.[2][10]

-

Skin Protection: A flame-resistant lab coat must be worn and kept buttoned.[10] Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling aromatic aldehydes.[10] It is crucial to inspect gloves for any signs of degradation or punctures before each use and to wash hands thoroughly after removing them.[11]

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][10] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA 29 CFR 1910.134.[2]

Standard Operating Procedure (SOP) for General Handling

This protocol is a self-validating system designed to minimize exposure and ensure procedural integrity.

-

Preparation and Pre-Handling Check:

-

Step 1.1 (Risk Assessment): Review this guide and the material safety data sheet (MSDS) before beginning work.[2]

-

Step 1.2 (Engineering Control Verification): Confirm that the chemical fume hood is on and functioning correctly. Check the certification sticker.

-

Step 1.3 (PPE): Don all required PPE: safety goggles, a lab coat, and chemical-resistant gloves.[12] .

-

-

Chemical Handling:

-

Step 2.1 (Location): Conduct all manipulations of this compound exclusively inside the chemical fume hood.[5]

-

Step 2.2 (Dispensing): When transferring the liquid, use a bottle-top dispenser or a pipette with a mechanical filler. Never use mouth suction.[11]

-

Step 2.3 (Grounding): For transfers of significant quantities, ensure containers are properly grounded to prevent static discharge, which could be an ignition source.[2]

-

Step 2.4 (Container Management): Keep the container tightly closed when not in use to minimize vapor release.[4][5] .

-

-

Post-Handling:

-

Step 3.1 (Decontamination): Wipe down the work surface within the fume hood with an appropriate solvent.

-

Step 3.2 (Waste): Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.[12]

-

Step 3.3 (PPE Removal): Remove gloves using the proper technique to avoid skin contact, followed by the lab coat and goggles.

-

Step 3.4 (Hygiene): Wash hands thoroughly with soap and water.[3][4]

-

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.[2][5] The recommended storage temperature is between 2-8 °C.[1] The storage area should be designated for combustible liquids.[6]

-

Container Requirements: Keep the container tightly sealed to prevent the release of vapors.[4][5] As the compound is noted to be air-sensitive, storing it under an inert gas like argon or nitrogen is a critical measure to prevent degradation and potential side reactions.[2][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents .[2][3] Aldehydes can be oxidized to carboxylic acids, a reaction that can be vigorous or explosive with powerful oxidizers.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response Protocol:

A systematic approach is required for spill cleanup.

Caption: Decision workflow for responding to a chemical spill.

-

Evacuate and Alert: For large spills, evacuate all non-essential personnel from the area and alert your supervisor.[2]

-

Control Ignition Sources: Eliminate all potential ignition sources (e.g., turn off hot plates, unplug equipment).[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

-

Contain and Absorb: For small spills, use a dry chemical absorbent or sand.[2] For larger spills, create a dike around the spill to contain it before absorbing.[2]

-

Collect and Dispose: Carefully sweep or shovel the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[2]

-

Decontaminate: Clean the spill area thoroughly.

Fire Fighting Measures:

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry powder.[2] Do not use a direct water jet, as it may spread the fire.

-

Hazards: Fire will produce toxic gases, including carbon oxides and hydrogen fluoride.[2][3] Containers may explode if heated.[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.[13]

-

Procedure: Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed container.[12]

-

Regulations: Do not dispose of down the drain.[3][5] All disposal must be carried out by a licensed waste disposal company in strict accordance with all federal, state, and local regulations.[4][13]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of engineering controls, administrative protocols, and personal protective equipment, researchers can confidently handle this compound while ensuring their safety and the integrity of their work. A proactive and informed approach to safety is not a barrier to scientific progress but a foundational pillar upon which it is built.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. aksci.com [aksci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. canbipharm.com [canbipharm.com]

- 6. This compound 95 73960-07-3 [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

- 8. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

- 10. benchchem.com [benchchem.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 13. aksci.com [aksci.com]

The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Benzaldehyde Derivatives

Foreword: The Unique Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages in modulating the pharmacological profile of a molecule. When appended to a versatile pharmacophore like benzaldehyde, the resulting fluorinated derivatives exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and the experimental methodologies for their evaluation. We will delve into the causality behind experimental choices and provide self-validating protocols to empower your research endeavors.

The Chemical Versatility of the Fluorinated Benzaldehyde Scaffold

Fluorinated benzaldehydes serve as highly versatile starting materials for the synthesis of a diverse array of biologically active compounds. The aldehyde functional group is a reactive handle for numerous chemical transformations, including condensations, and the formation of Schiff bases, while the fluorine atom enhances metabolic stability and binding affinity.[1]

A general and efficient method for the synthesis of fluorinated benzaldehyde derivatives, such as 2-(benzyloxy)-4-fluorobenzaldehyde, is the Williamson ether synthesis. This involves the O-alkylation of a corresponding phenol with a benzyl halide in the presence of a weak base.[2]

Experimental Protocol: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

This protocol outlines the synthesis of 2-(benzyloxy)-4-fluorobenzaldehyde, a key intermediate for many of the derivatives discussed in this guide.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF at room temperature.

-

Add potassium carbonate (2.5 equivalents) to the solution and stir the suspension.

-

Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxy)-4-fluorobenzaldehyde.

Causality of Experimental Choices:

-

Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

-

Potassium Carbonate: A mild base is used to deprotonate the hydroxyl group of the phenol, forming the phenoxide nucleophile necessary for the Williamson ether synthesis.

-

TLC Monitoring: Allows for real-time tracking of the reaction's progress, ensuring it goes to completion and preventing the formation of side products due to prolonged reaction times.

Caption: Synthetic workflow for 2-(benzyloxy)-4-fluorobenzaldehyde.

Anticancer Activity: Targeting Key Cellular Pathways

Fluorinated benzaldehyde derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[3] Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells.

One prominent target is Aldehyde Dehydrogenase (ALDH) , particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance.[4] Benzyloxybenzaldehyde derivatives have been developed as potent and selective inhibitors of ALDH1A3.[5]

Quantitative Data: Anticancer Activity of Fluorinated Benzaldehyde Derivatives

| Compound ID | Derivative of | Target Cell Line | IC50 (µM) | Reference |

| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 (enzymatic assay) | 0.23 ± 0.05 | [4] |

| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 (enzymatic assay) | 1.29 ± 0.10 | [4] |

| Compound 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 (leukemia) | 1-10 (significant activity) | [3] |

| Compound 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (leukemia) | 1-10 (most potent) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorinated benzaldehyde derivative

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the compound and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.[6]

Self-Validation System:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) should be included to validate the assay's sensitivity.

-

Negative Control: Untreated cells serve as a baseline for 100% viability.

-

Blank: Wells containing only medium and MTT solution are used to subtract background absorbance.

Caption: Workflow of the MTT cytotoxicity assay.

Caption: Simplified pathway of apoptosis induction.

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. Fluorinated benzaldehyde derivatives, particularly in the form of Schiff bases, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7] The imine group of the Schiff base is crucial for its biological activity.

Quantitative Data: Antimicrobial Activity of Fluorinated Benzaldehyde Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Fluorinated Phenylhydrazin Benzaldehyde (C4) | Staphylococcus aureus | 3.45 (µM) | [8] |

| Fluorinated Phenylhydrazin Benzaldehyde (C3) | Escherichia coli | 3.81 (µM) | [8] |

| Schiff base 18 | Staphylococcus aureus | 15.62 | [9] |

| Schiff base 17 | Escherichia coli | 31.25 | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth (MHB)

-

Fluorinated benzaldehyde derivative

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Causality and Self-Validation:

-

McFarland Standard: Ensures a standardized bacterial concentration for reproducible results.

-

Serial Dilutions: Allows for the precise determination of the minimum concentration required for inhibition.

-

Controls: The positive control confirms bacterial viability, while the negative control ensures the sterility of the medium.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Fluorinated compounds are being increasingly investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[10] Benzaldehyde derivatives have shown neuroprotective effects by mitigating oxidative stress and inflammation in the brain.[11][12]

The mechanism of neuroprotection often involves the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS), which are key contributors to neuronal damage in neurodegenerative conditions.[13]

Experimental Approach: In Vivo Models of Neurodegeneration

Evaluating the neuroprotective effects of fluorinated benzaldehyde derivatives often requires the use of animal models that mimic the pathology of human neurodegenerative diseases.

Example Model: Scopolamine-induced amnesia in rodents is a common model to screen for drugs with potential cognitive-enhancing and neuroprotective effects.

Assessment Parameters:

-

Behavioral Tests: To assess cognitive functions like memory and learning (e.g., Morris water maze, passive avoidance test).

-

Biochemical Analysis: Measurement of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzyme levels in brain tissue.

-

Histopathological Examination: To observe neuronal damage and inflammation in specific brain regions like the hippocampus and cortex.

Caption: Proposed neuroprotective mechanism of action.

Enzyme Inhibition: Modulating Biological Processes

Fluorinated benzaldehydes and their derivatives can act as inhibitors of various enzymes, offering a way to modulate specific biological pathways. A notable example is the inhibition of tyrosinase , a key enzyme in melanin synthesis.[14] This has implications for the treatment of hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibition by Fluorinated Benzaldehydes

| Compound | Enzyme Activity | IC50 (mM) | Reference |

| 4-Fluorobenzaldehyde | Diphenolase | 0.16 | [14] |

| 2-Fluorobenzaldehyde | Diphenolase | 1.62 | [14] |

| 3-Fluorobenzaldehyde | Diphenolase | 1.06 | [14] |

| 4-Fluorobenzaldehyde | Monophenolase | 1.05 | [14] |

| 2-Fluorobenzaldehyde | Monophenolase | 1.35 | [14] |

| 3-Fluorobenzaldehyde | Monophenolase | 1.18 | [14] |

Causality of Inhibition: The inhibitory effect of fluorinated benzaldehydes on tyrosinase is reversible. The position of the fluorine atom on the benzaldehyde ring significantly influences the inhibitory potency and mechanism, with 4-fluorobenzaldehyde being the most potent inhibitor among the studied isomers.[14]

Conclusion: The Promising Future of Fluorinated Benzaldehydes in Drug Discovery

This technical guide has provided a comprehensive overview of the diverse biological activities of fluorinated benzaldehyde derivatives. From their potent anticancer and antimicrobial effects to their promising neuroprotective and enzyme-inhibiting properties, these compounds represent a rich scaffold for the development of novel therapeutics. The strategic incorporation of fluorine not only enhances the pharmacological profile of the parent benzaldehyde molecule but also provides a versatile tool for medicinal chemists to fine-tune activity and selectivity.

The detailed experimental protocols and the elucidation of the underlying mechanisms of action presented herein are intended to empower researchers to further explore the therapeutic potential of this fascinating class of compounds. As our understanding of the intricate cellular pathways involved in disease progression deepens, the rational design of fluorinated benzaldehyde derivatives will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]

- 9. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoride Induced Neurobehavioral Impairments in Experimental Animals: a Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: One-Pot, Three-Component Synthesis of Bioactive Heterocycles Utilizing 4-(Difluoromethoxy)benzaldehyde

Introduction

Multicomponent reactions (MCRs), which combine three or more substrates in a single synthetic operation, are cornerstones of modern medicinal chemistry and drug discovery.[1][2] They offer unparalleled efficiency, atom economy, and rapid access to molecular diversity from simple starting materials.[3] This guide focuses on the application of 4-(difluoromethoxy)benzaldehyde as a key building block in two of the most powerful MCRs: the Biginelli and Hantzsch reactions.

The strategic incorporation of fluorine-containing functional groups is a widely adopted strategy to enhance the pharmacological profile of drug candidates.[4][5] The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest as it can modulate key molecular properties.[6] It acts as a bioisostere for hydroxyl, thiol, and amine groups, capable of forming unique hydrogen bonds, while simultaneously increasing lipophilicity and metabolic stability.[4][6] These attributes make this compound an exceptionally valuable precursor for synthesizing novel heterocyclic scaffolds with therapeutic potential.[4][7]

This document provides a detailed exploration of the mechanisms, experimental protocols, and expert insights for leveraging this aldehyde in the synthesis of dihydropyrimidinones (DHPMs) and 1,4-dihydropyridines (DHPs)—two classes of heterocycles with a broad spectrum of biological activities.[8][9]

The Strategic Importance of the Difluoromethoxy Moiety

The choice of this compound is a deliberate one, driven by the unique physicochemical properties imparted by the -OCF₂H group. Understanding these effects is crucial for rational drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the final compound.[4]

-

Lipophilicity and Permeability: The -OCF₂H group significantly increases the lipophilicity of a molecule compared to a hydroxyl or methoxy group. This enhancement can improve a compound's ability to cross cellular membranes and engage with intracellular targets.[4][6]

-

Receptor Binding and Conformation: As the most electronegative element, fluorine alters the electronic distribution of a molecule, influencing its pKa and ability to participate in electrostatic interactions with biological targets. The -OCF₂H group can act as a unique hydrogen bond donor, potentially forming favorable interactions within a receptor's binding pocket that are otherwise inaccessible.[5][6]

Its utility is exemplified by its role as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD), where the difluoromethoxy group is critical for its therapeutic efficacy.[4][7]

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][9] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, found in numerous calcium channel blockers and other bioactive compounds.

Mechanistic Overview

The reaction is typically acid-catalyzed and is believed to proceed through an acyl-iminium ion intermediate. The aldehyde first condenses with urea to form an N-acylimine, which is then attacked by the enol of the β-ketoester in a Mannich-type reaction. Subsequent intramolecular cyclization and dehydration yield the final dihydropyrimidinone product.

Caption: Proposed mechanism for the Biginelli reaction.

Protocol Rationale & Optimization

-

Catalyst Selection: The classical Biginelli protocol uses a strong Brønsted acid like HCl.[2] However, yields can be inconsistent, especially with substituted aldehydes.[2] Lewis acids such as Yb(OTf)₃, FeCl₃, or CuCl are often more effective, providing higher yields under milder conditions.[10] For this protocol, we select Yb(OTf)₃ due to its high catalytic activity and moisture tolerance.

-

Solvent Choice: While ethanol is traditional, acetonitrile is often a superior solvent, particularly when using Lewis acid catalysts and microwave heating, as it has a higher boiling point and favorable dielectric properties.[11]

-

Energy Source: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[11][12]

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

This compound (1.0 mmol, 172.1 mg)

-

Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

-

Urea (1.5 mmol, 90.1 mg)

-

Ytterbium (III) triflate (Yb(OTf)₃) (0.1 mmol, 62 mg)

-

Acetonitrile (2 mL)

-

10 mL microwave reactor vial with a magnetic stir bar

Procedure:

-

To a 10 mL microwave reactor vial, add this compound (172.1 mg), urea (90.1 mg), ethyl acetoacetate (153 µL), and Yb(OTf)₃ (62 mg).

-

Add acetonitrile (2 mL) and a magnetic stir bar.

-

Seal the vial and place it in a microwave synthesizer.

-

Irradiate the mixture at 120 °C for 15-25 minutes. Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

-

After the reaction is complete (disappearance of the aldehyde spot on TLC), cool the vial to room temperature.

-

Pour the reaction mixture into 15 mL of cold water.

-

A solid precipitate will form. Stir the suspension for 10 minutes.

-

Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 5 mL).

-

Purify the crude product by recrystallization from hot ethanol to obtain the pure dihydropyrimidinone derivative as a white or off-white solid.

-

Dry the purified product under vacuum.

Characterization & Expected Results

The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.

| Parameter | Expected Result |

| Physical Appearance | White to off-white crystalline solid |

| Typical Yield | 80-95% |

| Characterization | ¹H NMR should show characteristic peaks for the dihydropyrimidine ring protons and the difluoromethoxy group (a triplet). IR spectroscopy will show C=O and N-H stretching bands. |

The Hantzsch Synthesis: A Gateway to 1,4-Dihydropyridines (DHPs)

The Hantzsch synthesis, first reported in 1881, is a classic MCR for generating 1,4-dihydropyridines.[8] This scaffold is the core of several blockbuster drugs, including L-type calcium channel blockers like amlodipine and nifedipine, used to treat hypertension.[8]

Mechanistic Overview

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8] The mechanism is thought to proceed via two parallel pathways: (1) a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound, and (2) the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration, yields the 1,4-DHP product.[8][13]

Caption: Key pathways in the Hantzsch 1,4-dihydropyridine synthesis.

Protocol Rationale & Optimization

-

Reactant Stoichiometry: The reaction requires two equivalents of the β-dicarbonyl compound for every one equivalent of aldehyde. Ammonium acetate serves as both the nitrogen source and a mild catalyst.

-

Solvent and Conditions: Ethanol is a common and effective solvent, allowing for easy precipitation of the product upon cooling.[8] Refluxing conditions are standard, providing the necessary thermal energy to drive the condensations and cyclization.

-

Simplicity and Robustness: The Hantzsch synthesis is known for its operational simplicity and reliability, often requiring minimal purification beyond filtration and washing.[8]

Detailed Experimental Protocol: Conventional Heating

Materials:

-

This compound (10 mmol, 1.72 g)

-

Ethyl acetoacetate (20 mmol, 2.60 g, 2.55 mL)

-

Ammonium acetate (15 mmol, 1.16 g)

-

Ethanol (50 mL)

-

100 mL round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.72 g), ethyl acetoacetate (2.55 mL), and ammonium acetate (1.16 g).

-

Add ethanol (50 mL) and a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress using TLC (7:3 hexane:ethyl acetate eluent).

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

As the solution cools, the product will precipitate as a solid. The process can be aided by placing the flask in an ice bath for 30 minutes.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the purified 1,4-dihydropyridine product under vacuum. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Characterization & Expected Results

The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

| Parameter | Expected Result |

| Physical Appearance | Yellow or pale-yellow crystalline solid |

| Typical Yield | 75-90% |

| Characterization | ¹H NMR will show characteristic peaks for the dihydropyridine ring protons (especially the C4-H) and the N-H proton. IR will show a prominent N-H stretch. |

Experimental Workflow & Comparative Summary

The overall process for both syntheses follows a streamlined workflow, capitalizing on the efficiency of one-pot reactions.

Caption: General experimental workflow for MCR synthesis.

Comparative Data Table

| Feature | Biginelli Reaction Protocol | Hantzsch Synthesis Protocol |

| Product Scaffold | Dihydropyrimidinone (DHPM) | 1,4-Dihydropyridine (DHP) |

| Key Reagents | Aldehyde, β-Ketoester, Urea | Aldehyde, 2x β-Ketoester, NH₄OAc |

| Catalyst | Yb(OTf)₃ (Lewis Acid) | Ammonium Acetate (Self-catalyzed) |

| Solvent | Acetonitrile | Ethanol |

| Conditions | 120 °C, Microwave, 15-25 min | ~78 °C, Reflux, 2-4 hours |

| Typical Yield | 80-95% | 75-90% |

Troubleshooting & Expert Insights

-

Low Yields in Biginelli Reaction: If yields are low, ensure the urea and solvent are anhydrous, as water can inhibit Lewis acid catalysts. Alternatively, switching to a Brønsted acid catalyst in ethanol under reflux may be effective, though likely requiring longer reaction times.

-

Side Product Formation: In the Hantzsch synthesis, the formation of the Knoevenagel adduct as a side product can occur if the reaction is not heated sufficiently or if the stoichiometry is incorrect. Ensure vigorous stirring and adequate reflux temperature.

-

Purification Challenges: Both products generally precipitate in high purity. If recrystallization fails to yield a pure product, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is a reliable alternative.

-

Solubility Issues: If the final product is difficult to dissolve for recrystallization, try a different solvent system, such as isopropanol or an ethanol/water mixture.

Conclusion

One-pot, three-component reactions are exceptionally powerful tools for the rapid synthesis of complex, drug-like molecules. This compound stands out as a premier building block for these transformations, enabling the direct incorporation of a difluoromethoxy group—a moiety known to confer desirable pharmacokinetic and pharmacodynamic properties. The Biginelli and Hantzsch syntheses detailed herein are robust, high-yielding, and operationally simple protocols that provide access to libraries of novel DHPM and DHP derivatives, making them invaluable assets for researchers in medicinal chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. benchchem.com [benchchem.com]

- 9. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]

- 12. benthamscience.com [benthamscience.com]

- 13. scispace.com [scispace.com]

Application Notes & Protocols: Strategic Synthesis of Roflumil-ast Utilizing 4-(Difluoromethoxy)benzaldehyde Derivatives

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The synthetic strategy hinges on the pivotal intermediate, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, a derivative of the title compound 4-(difluoromethoxy)benzaldehyde. This document is tailored for researchers, medicinal chemists, and process development scientists, offering not only step-by-step procedures but also the underlying chemical rationale, process control insights, and safety considerations essential for successful and reproducible synthesis.

Introduction: Roflumilast and the Significance of the Difluoromethoxy Moiety

Roflumilast is an anti-inflammatory therapeutic agent indicated for reducing the risk of exacerbations in patients with severe Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its mechanism of action involves the selective inhibition of the PDE4 enzyme, which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[3][4] This targeted action modulates the inflammatory pathways central to the pathophysiology of COPD.

The chemical architecture of Roflumilast, formally named 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, features two critical ether linkages on the benzamide core.[3] The 4-position difluoromethoxy (-OCHF₂) group is of particular importance. This moiety enhances the metabolic stability and lipophilicity of the molecule, contributing significantly to its pharmacokinetic profile and overall efficacy. The synthesis of this core structure is a multi-step process where the strategic introduction of the difluoromethoxy and cyclopropylmethoxy groups onto a benzaldehyde scaffold is paramount. This guide focuses on a common and efficient synthetic pathway commencing from 3,4-dihydroxybenzaldehyde.

Overall Synthetic Strategy

The synthesis of Roflumilast from the readily available starting material 3,4-dihydroxybenzaldehyde can be dissected into four principal stages. Each stage involves a key transformation that builds the complexity of the molecule, culminating in the final active pharmaceutical ingredient (API).

Caption: High-level workflow for the synthesis of Roflumilast.

Detailed Protocols and Scientific Discussion

This section provides validated, step-by-step protocols for each stage of the synthesis. The causality behind experimental choices, potential pitfalls, and analytical checkpoints are discussed to ensure a robust and reproducible process.

Stage 1: Selective Monodifluoromethoxylation of 3,4-Dihydroxybenzaldehyde

The initial step involves the selective difluoromethoxylation of the hydroxyl group at the 4-position of 3,4-dihydroxybenzaldehyde. This is a critical transformation that sets the foundation for the rest of the synthesis.

Reaction Scheme: (HO)₂(C₆H₃)CHO + ClCF₂COONa → (HO)(CHF₂O)(C₆H₃)CHO

Protocol 1: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (Intermediate I)

| Reagent/Parameter | Quantity (Molar Eq.) | Notes |

| 3,4-Dihydroxybenzaldehyde | 1.0 eq | Starting Material |

| Sodium Chlorodifluoroacetate | 1.05 - 1.1 eq | Difluorocarbene precursor |

| Potassium Carbonate (K₂CO₃) | 2.0 - 2.2 eq | Base |

| N,N-Dimethylformamide (DMF) | ~10 volumes | Solvent |

| Reaction Temperature | 90 - 100 °C | --- |

| Reaction Time | 3 - 5 hours | Monitor by TLC/HPLC |

Step-by-Step Procedure:

-

To a stirred suspension of 3,4-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate (2.2 eq) in DMF (10 volumes), add sodium chlorodifluoroacetate (1.05 eq).

-

Heat the reaction mixture to 90-100 °C and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature. Filter the inorganic solids (potassium salts) and wash the filter cake with a small amount of DMF.

-

The filtrate is then subjected to a standard aqueous work-up. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove residual DMF and inorganic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification via column chromatography (e.g., using a hexane/ethyl acetate gradient) affords 4-(difluoromethoxy)-3-hydroxybenzaldehyde as a solid.

Scientist's Note (Expertise & Experience):

Causality of Reagent Choice: Sodium chlorodifluoroacetate serves as an efficient precursor to difluorocarbene (:CF₂) upon heating in the presence of a base. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the difluorocarbene. Using a slight excess ensures the complete consumption of the starting material. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salts.

Process Control: The selectivity for mono-alkylation at the more acidic 4-hydroxyl group is generally good, but over-alkylation to form 3,4-bis(difluoromethoxy)benzaldehyde is a known impurity.[4] Controlling the stoichiometry of the difluorocarbene precursor is crucial. The reaction temperature is also a key parameter; lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

Stage 2: Cyclopropylmethylation via Williamson Ether Synthesis

With the 4-position protected, the remaining hydroxyl group at the 3-position is alkylated with (bromomethyl)cyclopropane. This is a classic Williamson ether synthesis.

Reaction Scheme: (HO)(CHF₂O)(C₆H₃)CHO + BrCH₂-cyclo-C₃H₅ → (cyclo-C₃H₅-CH₂O)(CHF₂O)(C₆H₃)CHO

Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (Intermediate II)

| Reagent/Parameter | Quantity (Molar Eq.) | Notes |

| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 1.0 eq | Intermediate I |

| (Bromomethyl)cyclopropane | 1.05 - 1.2 eq | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 eq | Base |

| Acetone or Acetonitrile | ~10 volumes | Solvent |

| Reaction Temperature | 45 - 55 °C (Acetone) or Reflux (Acetonitrile) | --- |

| Reaction Time | 4 - 6 hours | Monitor by TLC/HPLC |

Step-by-Step Procedure:

-

Charge a reaction vessel with 4-(difluoromethoxy)-3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 volumes).

-

To this suspension, add (bromomethyl)cyclopropane (1.1 eq).

-

Heat the mixture to 45-50 °C and stir vigorously for 4-6 hours, monitoring for completion by TLC/HPLC.[4]

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

The crude material can be purified by column chromatography or, in some industrial processes, carried forward to the next step after a simple aqueous work-up if the purity is sufficiently high.

Scientist's Note (Expertise & Experience):